molecular formula C12H11NO5 B14339547 2-Benzamidopent-2-enedioic acid CAS No. 104523-31-1

2-Benzamidopent-2-enedioic acid

Cat. No.: B14339547
CAS No.: 104523-31-1
M. Wt: 249.22 g/mol
InChI Key: VDFULXKWVUMMMW-UHFFFAOYSA-N
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Description

2-Benzamidopent-2-enedioic acid is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a benzamide group attached to a pentenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamidopent-2-enedioic acid typically involves the reaction of benzamide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CONH2+C4H2O3C12H11NO4\text{C}_6\text{H}_5\text{CONH}_2 + \text{C}_4\text{H}_2\text{O}_3 \rightarrow \text{C}_12\text{H}_11\text{NO}_4 C6​H5​CONH2​+C4​H2​O3​→C1​2H1​1NO4​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Benzamidopent-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide group or the pentenedioic acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzamide derivatives with carboxylic acid groups.

    Reduction: Formation of benzyl alcohols or benzylamines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Benzamidopent-2-enedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Benzamidopent-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a single amide group attached to a benzene ring.

    Maleic Acid: A related compound with a similar pentenedioic acid backbone but lacking the benzamide group.

    Fumaric Acid: An isomer of maleic acid with a trans configuration.

Uniqueness

2-Benzamidopent-2-enedioic acid is unique due to the combination of the benzamide group and the pentenedioic acid backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

104523-31-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-benzamidopent-2-enedioic acid

InChI

InChI=1S/C12H11NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

VDFULXKWVUMMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CCC(=O)O)C(=O)O

Origin of Product

United States

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